Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

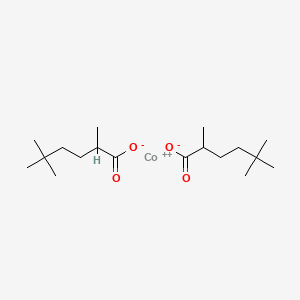

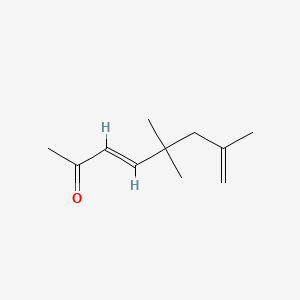

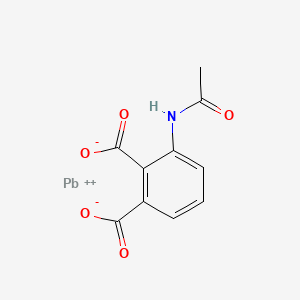

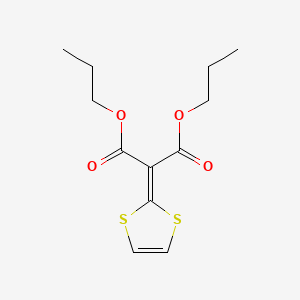

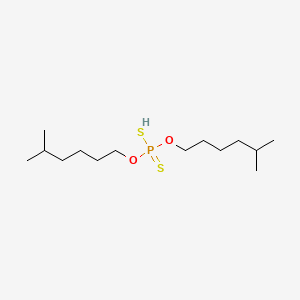

Bis(5-Methylhexoxy)-Sulfanyl-Sulfanyliden-Lambda5-Phosphan ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Sie enthält einen Phosphankern mit zwei 5-Methylhexoxygruppen und einer Sulfanyl-Sulfanyliden-Einheit.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis(5-Methylhexoxy)-Sulfanyl-Sulfanyliden-Lambda5-Phosphan erfolgt typischerweise durch Reaktion von 5-Methylhexanol mit einem geeigneten Phosphanvorläufer unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines Katalysators, häufig eines Übergangsmetallkomplexes, durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen.

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Produktion von Bis(5-Methylhexoxy)-Sulfanyl-Sulfanyliden-Lambda5-Phosphan in großen Reaktoren und durch kontinuierliche Durchflussverfahren. Der Einsatz von automatisierten Systemen gewährleistet eine präzise Kontrolle der Reaktionsparameter, was zu einer gleichbleibenden Produktqualität führt. Der industrielle Prozess kann auch Reinigungsschritte wie Destillation oder Kristallisation umfassen, um Verunreinigungen zu entfernen und das Endprodukt in reiner Form zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Bis(5-Methylhexoxy)-Sulfanyl-Sulfanyliden-Lambda5-Phosphan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.

Reduktion: Reduktionsreaktionen können die Sulfanyl-Sulfanyliden-Einheit in Thiole oder andere reduzierte Formen umwandeln.

Substitution: Die 5-Methylhexoxygruppen können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat. Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter milden Bedingungen verwendet.

Substitution: Nucleophile wie Alkoxide, Amine oder Halogenide können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base, um die Reaktion zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Thiole erzeugen kann. Substitutionsreaktionen führen zum Ersatz der 5-Methylhexoxygruppen durch andere funktionelle Gruppen.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfanyl-sulfanylidene moiety to thiols or other reduced forms.

Substitution: The 5-methylhexoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the replacement of the 5-methylhexoxy groups with other functional groups.

Wissenschaftliche Forschungsanwendungen

Bis(5-Methylhexoxy)-Sulfanyl-Sulfanyliden-Lambda5-Phosphan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Phosphanliganden für die Katalyse.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und Proteinmodifikationen.

Medizin: Die Forschung läuft, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biochemische Wege abzielen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Beschichtungen.

Wirkmechanismus

Der Mechanismus, durch den Bis(5-Methylhexoxy)-Sulfanyl-Sulfanyliden-Lambda5-Phosphan seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann biochemische Wege modulieren, indem sie an aktive Zentren bindet oder die Konformation von Zielproteinen verändert. Diese Wechselwirkungen können zu Veränderungen in zellulären Prozessen führen, was die Verbindung sowohl für Forschungs- als auch für therapeutische Anwendungen nützlich macht.

Wirkmechanismus

The mechanism by which Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, making the compound useful in both research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bis(5-Methylhexyl) Wasserstoffdithiophosphat: Ähnlich in der Struktur, aber mit unterschiedlichen funktionellen Gruppen, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.

Thiazol-Derivate: Diese Verbindungen teilen einige strukturelle Merkmale und werden in verschiedenen medizinischen und industriellen Anwendungen eingesetzt.

Einzigartigkeit

Bis(5-Methylhexoxy)-Sulfanyl-Sulfanyliden-Lambda5-Phosphan ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm eine besondere Reaktivität und potenzielle Anwendungen verleihen. Seine Fähigkeit, verschiedene Arten von chemischen Reaktionen einzugehen, und seine Vielseitigkeit in der wissenschaftlichen Forschung machen es zu einer wertvollen Verbindung in verschiedenen Bereichen.

Eigenschaften

Molekularformel |

C14H31O2PS2 |

|---|---|

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

bis(5-methylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C14H31O2PS2/c1-13(2)9-5-7-11-15-17(18,19)16-12-8-6-10-14(3)4/h13-14H,5-12H2,1-4H3,(H,18,19) |

InChI-Schlüssel |

ZWDNDBKBNCKCQR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCOP(=S)(OCCCCC(C)C)S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.